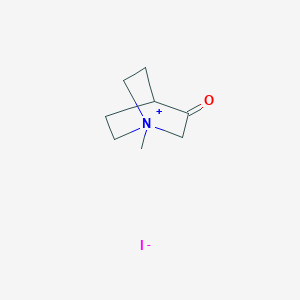

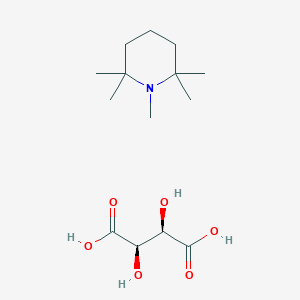

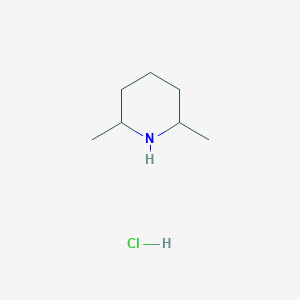

2,6-Dimethylpiperidine hydrochloride

Übersicht

Beschreibung

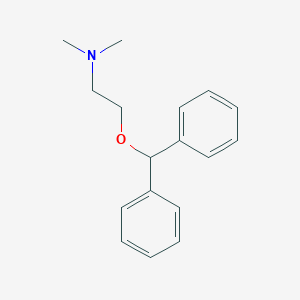

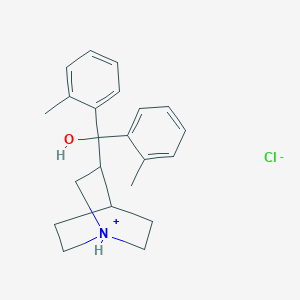

Phenoxybenzamine hydrochloride is a long-acting, non-selective alpha-adrenergic antagonist. It is primarily used to treat conditions such as pheochromocytoma, a rare tumor of the adrenal gland tissue, and to manage episodes of hypertension and sweating . This compound works by blocking alpha receptors, leading to muscle relaxation and widening of blood vessels, which results in lowered blood pressure .

Wissenschaftliche Forschungsanwendungen

Phenoxybenzamine hydrochloride has a wide range of scientific research applications:

Safety and Hazards

2,6-Dimethylpiperidine is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

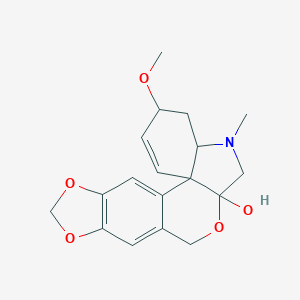

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The pharmaceutical applications of synthetic and natural piperidines are also being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Wirkmechanismus

Phenoxybenzamine hydrochloride exerts its effects by blocking alpha receptors in certain parts of the body. Alpha receptors are present in the muscle that lines the walls of blood vessels. When these receptors are blocked by phenoxybenzamine hydrochloride, the muscle relaxes and the blood vessels widen. This widening of the blood vessels results in a lowering of blood pressure . The compound forms a permanent covalent bond with adrenergic receptors, preventing adrenaline and noradrenaline from binding .

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives, which include 2,6-Dimethylpiperidine hydrochloride, are present in more than twenty classes of pharmaceuticals

Cellular Effects

Piperidine derivatives are known to have significant effects on various types of cells and cellular processes

Molecular Mechanism

One study suggests that piperidine derivatives, including 2,6-Dimethylpiperidine, can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Vorbereitungsmethoden

The preparation of phenoxybenzamine hydrochloride involves several steps:

Etherification Reaction: Phenol reacts with propylene epoxide at 60-85°C and a pH of 7-8 to produce phenoxy isopropanol.

Chlorination Reaction: Phenoxy isopropanol is then chlorinated using thionyl chloride to produce phenoxy isochloropropane.

Amination Reaction: Phenoxy isochloropropane undergoes amination with 2-aminoethanol at 165-170°C in a polyethylene glycol solvent to produce N-(hydroxyl) ethylphenoxy isopropylamine.

Condensation Reaction: N-(hydroxyl) ethylphenoxy isopropylamine is condensed with benzyl chloride to produce N-hydroxyethyl-N-benzyl phenoxy isopropylamine.

Salt Formation and Chlorination: Finally, N-hydroxyethyl-N-benzyl phenoxy isopropylamine undergoes salt formation and chlorination to produce phenoxybenzamine hydrochloride.

Analyse Chemischer Reaktionen

Phenoxybenzamine hydrochloride undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenoxybenzamine hydrochloride can produce phenoxybenzamine oxide, while reduction can produce phenoxybenzamine .

Vergleich Mit ähnlichen Verbindungen

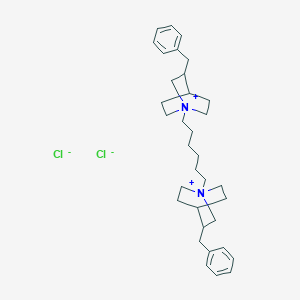

Phenoxybenzamine hydrochloride is unique compared to other alpha-adrenergic antagonists due to its long duration of action and its ability to form a permanent covalent bond with adrenergic receptors . Similar compounds include:

Propranolol: A non-selective beta-adrenergic antagonist used to treat hypertension and anxiety.

Dibenzyline: Another name for phenoxybenzamine hydrochloride.

Phenoxybenzamine hydrochloride stands out due to its irreversible binding to alpha receptors, which provides a prolonged effect compared to other similar compounds .

Eigenschaften

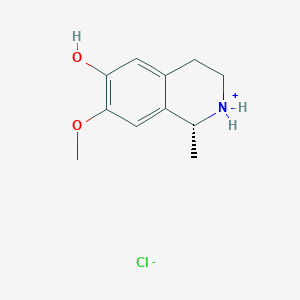

IUPAC Name |

(2S,6R)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-UKMDXRBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045386 | |

| Record name | cis-Nanophine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5072-45-7 | |

| Record name | cis-Nanophine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

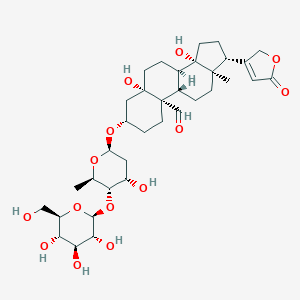

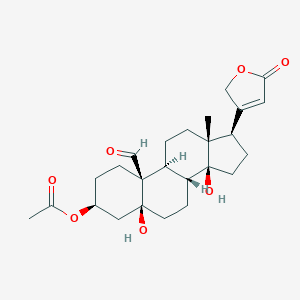

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)